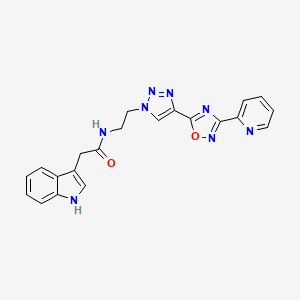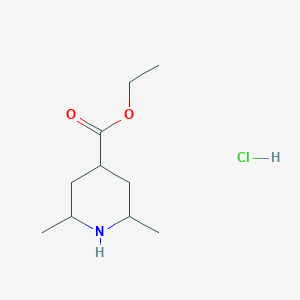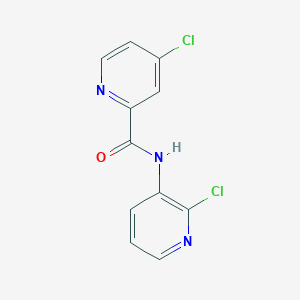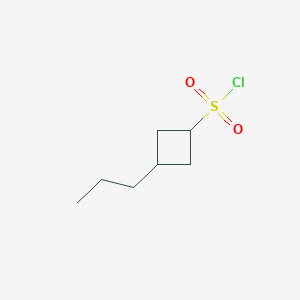
2-(1H-indol-3-yl)-N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several key components including an indole ring, a 1,2,4-oxadiazole ring, and a 1,2,3-triazole ring . Indole is a heterocyclic compound that is a core part of many biological compounds such as tryptophan and serotonin . 1,2,4-Oxadiazole and 1,2,3-triazole are also heterocyclic compounds that are often found in various pharmaceuticals due to their wide range of biological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, the synthesis of similar compounds often involves the reaction of the corresponding amines, acids, or esters to form the heterocyclic rings . The exact process would depend on the specific substituents on the rings.Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. These rings would likely be planar, with the atoms in the rings contributing to a delocalized pi electron system .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the heterocyclic rings and any substituents on these rings. For example, the indole ring is known to undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents on the heterocyclic rings. In general, compounds containing these rings are often stable and have good solubility in polar solvents .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Innovative approaches to synthesizing heterocyclic compounds incorporating a thiadiazole moiety have been explored, leading to the development of various heterocycles such as pyrrole, pyridine, and triazole derivatives. These compounds were assessed for insecticidal properties against the cotton leafworm, Spodoptera littoralis, showing promising results (Fadda et al., 2017). Additionally, the synthesis of [1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides with 1,2,4-oxadiazol cycles highlighted the biological assessment of these compounds, underlining their diverse pharmacological activities (Karpina et al., 2019).
Antimicrobial and Anticancer Applications
Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, demonstrating efficacy against various microorganisms. For instance, new 1,2,4-triazoles starting from isonicotinic acid hydrazide showed significant antimicrobial properties (Bayrak et al., 2009). Similarly, novel hydrazone and azole functionalized pyrazolo[3,4-b]pyridine derivatives have been identified as promising anticancer agents, with certain derivatives exhibiting significant activity against human cancer cell lines (Nagender et al., 2016).
Antiallergic Agents
Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides has yielded novel antiallergic compounds, with specific derivatives displaying potent antiallergic potency in various assays, indicating potential therapeutic applications (Menciu et al., 1999).
Coordination Complexes and Antioxidant Activity
Studies have also delved into the synthesis of coordination complexes constructed from pyrazole-acetamide derivatives, investigating their self-assembly processes and antioxidant activities. These complexes show significant antioxidant properties, underscoring the potential for novel therapeutic applications (Chkirate et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)-N-[2-[4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N8O2/c30-19(11-14-12-24-16-6-2-1-5-15(14)16)23-9-10-29-13-18(26-28-29)21-25-20(27-31-21)17-7-3-4-8-22-17/h1-8,12-13,24H,9-11H2,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJRPWCTBWLXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCN3C=C(N=N3)C4=NC(=NO4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-8-(3-methyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2721939.png)
![2-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2721941.png)
![1-{[1-(1,3-Thiazole-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2721943.png)
![2-methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2721945.png)

![2-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2721948.png)


![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2721952.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2721955.png)

![N-(4-chlorobenzyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2721958.png)

